molecular formula C13H21NO3 B1529122 tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate CAS No. 1630906-73-8

tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate

Cat. No. B1529122
CAS RN: 1630906-73-8
M. Wt: 239.31 g/mol
InChI Key: UFRMIMOAWPURFR-UHFFFAOYSA-N
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Description

“tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate” is a chemical compound with the molecular formula C13H21NO3 . It consists of 21 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The compound is a white to yellow solid .


Molecular Structure Analysis

The InChI code for “tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate” is 1S/C13H21NO3/c1-13(2,3)17-12(16)14-11-8-4-5-9(11)7-10(15)6-8/h8-9,11H,4-7H2,1-3H3,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure and is used in many chemical databases.


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate” is 239.31 . It is a white to yellow solid . The compound should be stored in a refrigerator .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its bicyclic structure and reactive carbamate group make it a valuable intermediate in the design of novel pharmaceuticals. The compound’s ability to undergo various chemical transformations allows for the creation of diverse libraries of molecules for drug screening .

Agriculture

As an organic building block, tert-butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate may find applications in the development of agrochemicals. Its structural complexity can be harnessed to create new compounds with potential herbicidal or pesticidal properties .

Materials Science

In materials science, this compound could be used to synthesize polymers with unique properties. The incorporation of the bicyclic structure into polymer chains may result in materials with enhanced strength, resilience, or thermal stability .

Environmental Science

Research in environmental science might explore the use of tert-butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate as a precursor for environmentally benign substances. Its potential to degrade into non-toxic byproducts could be beneficial in reducing pollution .

Biochemistry

In biochemistry, the compound’s ability to interact with biological molecules could be studied. It might serve as a probe to understand enzyme mechanisms or as a scaffold for developing enzyme inhibitors .

Pharmacology

Pharmacologically, tert-butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate could be investigated for its drug-like properties. Its physicochemical characteristics, such as solubility and stability, make it a candidate for drug formulation studies .

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(3-oxo-8-bicyclo[3.2.1]octanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-11-8-4-5-9(11)7-10(15)6-8/h8-9,11H,4-7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRMIMOAWPURFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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